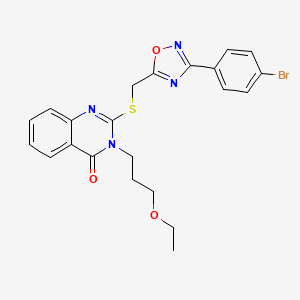
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one" is a novel molecule that appears to be related to a family of quinazolin-4(3H)-one derivatives. These derivatives have been the subject of various studies due to their potential pharmacological activities, including hypolipidemic, antimicrobial, analgesic, anti-inflammatory, and antihistaminic effects . The compound likely shares some of these activities, given the structural similarities with the compounds studied in the provided papers.
Synthesis Analysis
The synthesis of quinazolin-4(3H)-one derivatives typically involves cyclization reactions of various precursors. For instance, derivatives of NO-1886, a hypolipidemic agent, were synthesized by cyclization of its derivatives to produce novel quinazolines and 4(3H)-quinazolinones . Similarly, the synthesis of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones involved reactions of diaminoglyoxime with anthranilic acid derivatives or methyl 2-aminobenzoate . These methods could potentially be adapted for the synthesis of the compound , which also contains an oxadiazole moiety linked to a quinazolinone core.
Molecular Structure Analysis
The molecular structure of quinazolin-4(3H)-one derivatives is characterized by the presence of a quinazolinone core, which can be substituted at various positions to modulate the compound's biological activity. For example, substitution at the 3-position with a methyl or benzyl group has been shown to increase hypolipidemic activity . The presence of a 1,3,4-oxadiazole moiety, as seen in the compound of interest, is also significant, as it has been associated with antimicrobial activity .
Chemical Reactions Analysis
Quinazolin-4(3H)-one derivatives can undergo various chemical reactions, including alkylation, cyclization, and reactions with hydrazine or primary amines to form different functional groups such as triazoles, thiazolidinones, and oxadiazoles . These reactions are crucial for the diversification of the quinazolinone scaffold and the exploration of structure-activity relationships.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolin-4(3H)-one derivatives are influenced by their substituents. For instance, the introduction of methoxy groups at positions 6 and 7 of the quinazolinone ring has been associated with increased hypolipidemic activity . The presence of bromo or iodo groups can enhance antimicrobial activity . Moreover, the lipophilicity of these compounds, as indicated by log P* values, affects their absorption and, consequently, their biological activity .
Applications De Recherche Scientifique
Antihistaminic Agents : Novel quinazolin-4(3H)-ones have been synthesized and tested for H1-antihistaminic activity. Compounds in this category showed significant protection against histamine-induced bronchospasm in guinea pigs, with some showing negligible sedation compared to standard antihistaminic agents (Alagarsamy & Parthiban, 2013); (Alagarsamy & Parthiban, 2014).
Anti-inflammatory Activity : Quinazolin-4-one derivatives have shown anti-inflammatory activity in various studies. These compounds were found effective in reducing oedema in animal models (Kumar & Rajput, 2009); (Dewangan et al., 2016).
Antimicrobial Activity : Some quinazolin-4(3H)-ones exhibited notable antimicrobial activities against various bacterial and fungal strains. This includes activity against gram-positive and gram-negative bacteria, as well as fungi (Patel & Patel, 2010); (Gupta et al., 2008).
Analgesic Activities : Derivatives of quinazolin-4(3H)-one have been found to exhibit analgesic activities. They have shown effectiveness in reducing pain in animal studies (Dewangan et al., 2017); (Osarodion, 2023).
Anticonvulsant Agents : Certain quinazolin-4(3H)-one derivatives have been investigated for their anticonvulsant properties. These compounds have shown promising results in comparison with standard anticonvulsant drugs (Archana et al., 2002).
Propriétés
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-ethoxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN4O3S/c1-2-29-13-5-12-27-21(28)17-6-3-4-7-18(17)24-22(27)31-14-19-25-20(26-30-19)15-8-10-16(23)11-9-15/h3-4,6-11H,2,5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUEJRYVFXBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-ethoxypropyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

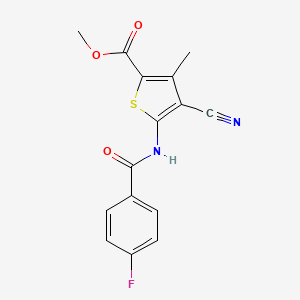
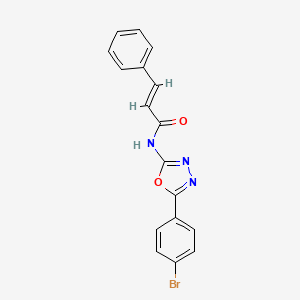
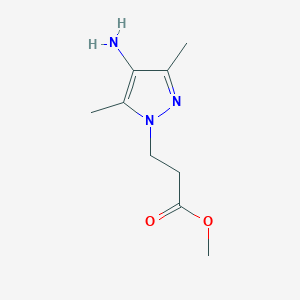
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyanilino)acrylate](/img/structure/B3012304.png)

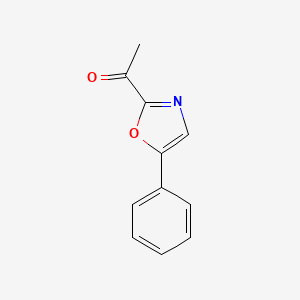
![8,8-dimethyl-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B3012307.png)
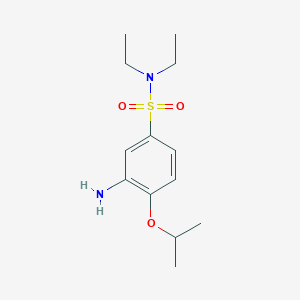
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B3012312.png)
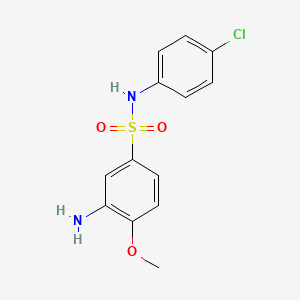

![N-(benzo[d]thiazol-6-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012318.png)
![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)
